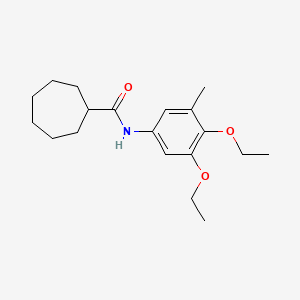
N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a cycloheptane ring attached to a carboxamide group, with a substituted phenyl ring that includes ethoxy and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of a substituted benzene ring, followed by the formation of the cycloheptane ring through cyclization reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOH or NaOCH3 in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Diethoxy-5-methylphenyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Cyclohexanecarboxamide, N-(3-methylphenyl)-: Lacks the ethoxy groups and has a cyclohexane ring.
Uniqueness
N-(3,4-Diethoxy-5-methylphenyl)cycloheptanecarboxamide is unique due to its specific substitution pattern and the presence of a cycloheptane ring. This structural uniqueness can lead to distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
90257-47-9 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(3,4-diethoxy-5-methylphenyl)cycloheptanecarboxamide |
InChI |
InChI=1S/C19H29NO3/c1-4-22-17-13-16(12-14(3)18(17)23-5-2)20-19(21)15-10-8-6-7-9-11-15/h12-13,15H,4-11H2,1-3H3,(H,20,21) |
InChI Key |
CVGYFMRJSNCKFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C2CCCCCC2)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


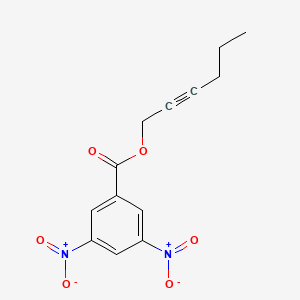
![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
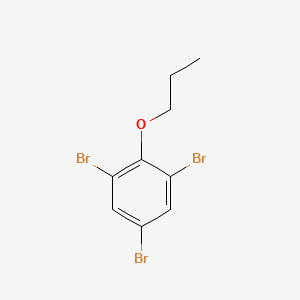
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
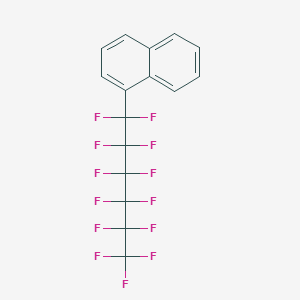
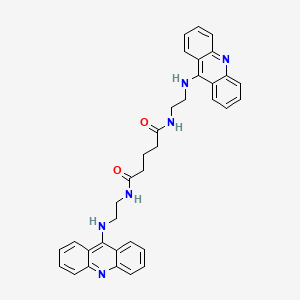
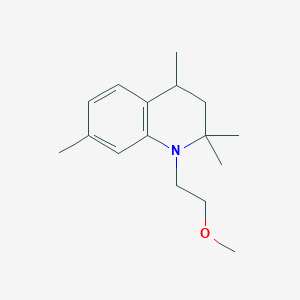
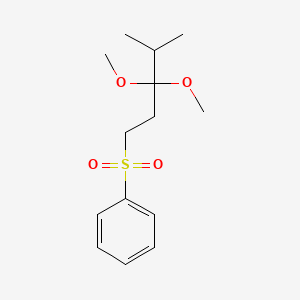
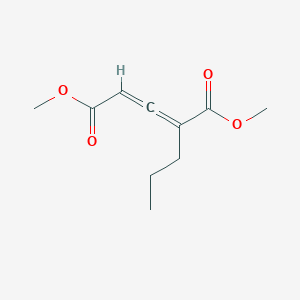
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)
![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)

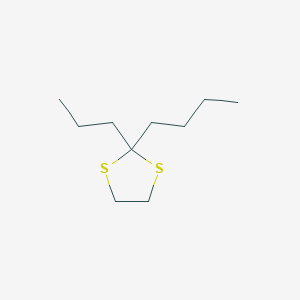
![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
